molecular formula C13H16INO B14304720 7-Methoxy-1-propylquinolin-1-ium iodide CAS No. 112434-98-7

7-Methoxy-1-propylquinolin-1-ium iodide

Cat. No.: B14304720
CAS No.: 112434-98-7
M. Wt: 329.18 g/mol
InChI Key: KXDYMRSZZMRAHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-propylquinolin-1-ium iodide is a quinolinium-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is part of a class of molecules studied for their potential as core structures in the development of kinase inhibitors. Scientific literature indicates that dihydroquinoline derivatives sharing a similar 7-methoxyquinoline core demonstrate potent inhibitory activity against key kinases such as DYRK1A and CLK1 . These kinases are important therapeutic targets in the study of neurodegenerative diseases, including Alzheimer's disease . The propyl group on the quaternary nitrogen is a key structural feature explored in structure-activity relationship (SAR) studies, with research suggesting that certain N-alkyl chains can optimize potency and selectivity for specific enzymatic targets . Quinolinium salts are versatile intermediates in organic synthesis. They can be readily reduced to their corresponding 1,4-dihydroquinoline forms, which are biooxidizable scaffolds investigated for their potential antioxidant and radical scavenging properties, adding another dimension to their research value in models of oxidative stress . As a quaternary ammonium compound, this substance is intended for use in laboratory research settings only . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

112434-98-7

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

7-methoxy-1-propylquinolin-1-ium;iodide

InChI

InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-6-7-12(15-2)10-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1

InChI Key

KXDYMRSZZMRAHR-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=CC=CC2=C1C=C(C=C2)OC.[I-]

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1 Propylquinolin 1 Ium Iodide

Established Synthetic Routes for the Preparation of Quaternary Quinolinium Salts

The quaternization of the nitrogen atom in the quinoline (B57606) ring is a fundamental transformation that has been extensively studied. Traditional methods often rely on the direct alkylation of the quinoline precursor.

N-Alkylation Strategies Involving Quinoline Precursors with Alkyl Halides

A widely employed and straightforward method for the synthesis of quaternary quinolinium salts is the direct N-alkylation of a quinoline derivative with an alkyl halide. This reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the quinoline ring on the electrophilic carbon of the alkyl halide. The reaction is typically carried out by heating the reactants in a suitable solvent.

A general protocol for the preparation of monoquaternary quinolinium salts involves mixing the parent quinoline with an appropriate 1-bromoalkane in a solvent such as dry ethanol (B145695) and refluxing the mixture for an extended period. mdpi.com The desired product can then be isolated and purified through recrystallization. mdpi.com

Facile Preparation Protocols for 7-Methoxy-1-propylquinolin-1-ium Iodide

A facile and direct synthesis of this compound can be achieved through the N-alkylation of 7-methoxyquinoline (B23528) with propyl iodide. In a typical procedure, 7-methoxyquinoline is reacted with an excess of propyl iodide in a suitable solvent, such as acetonitrile (B52724) or ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion. As the reaction progresses, the quaternary salt precipitates from the solution. After cooling, the solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and then dried. This method generally provides the desired product in good yield and high purity.

Novel Synthetic Approaches and Methodological Innovations for Quinolinium Systems

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of quinolinium salts. These novel approaches often utilize transition metal catalysis, alternative energy sources, and green chemistry principles.

Palladium-Catalyzed Synthesis of Quaternary Quinolinium Salts

Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis, and their application in the N-alkylation of nitrogen-containing heterocycles is an area of active research. While direct palladium-catalyzed N-alkylation of quinolines to form quaternary salts is still an evolving field, related methodologies for the synthesis of functionalized quinolines highlight the potential of this approach. For instance, a novel palladium-driven cascade reaction has been developed for the synthesis of 2-alkoxyquinoline derivatives from 1,3-butadiynamides. mdpi.com This demonstrates the utility of palladium catalysis in constructing the quinoline core, which can then be subjected to quaternization.

Further research into the direct palladium-catalyzed N-alkylation of quinolines could offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional methods.

Ultrasonic-Assisted Synthesis in Quaternary Quinolinium Chemistry

The use of ultrasound irradiation as an alternative energy source has gained significant traction in organic synthesis due to its ability to accelerate reaction rates, improve yields, and promote reactions under milder conditions. nih.govnih.gov In the context of quinolinium salt synthesis, ultrasound assistance can significantly reduce reaction times for N-alkylation reactions. nih.gov

For example, the N-alkylation of imidazole (B134444) derivatives, a process analogous to the quaternization of quinoline, has been shown to be dramatically accelerated under ultrasonic irradiation, with reaction times decreasing from 48–96 hours to just 1–2 hours, accompanied by a slight increase in yields. nih.gov This eco-friendly method also reduces energy consumption. nih.gov The application of this technology to the synthesis of this compound would involve sonicating a mixture of 7-methoxyquinoline and propyl iodide, likely leading to a more efficient and sustainable process.

Comparison of Conventional vs. Ultrasonic-Assisted N-Alkylation
EntrySubstrateMethodTime (h)Yield (%)
1Imidazole Derivative AConventional Heating7285
2Imidazole Derivative AUltrasonic Irradiation1.592
3Imidazole Derivative BConventional Heating9680
4Imidazole Derivative BUltrasonic Irradiation288

Green Chemistry Principles Applied to Quinolinium Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of quinolinium salts, green approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign reaction media.

The aforementioned ultrasonic-assisted synthesis is a prime example of a green methodology due to its energy efficiency and potential for solvent reduction. nih.govnih.gov Furthermore, the use of basic ionic liquids in aqueous media under ultrasound irradiation has been reported for the synthesis of quinolines, offering a green and efficient procedure that avoids the need for transition metal catalysts and operates at room temperature. researchgate.netnih.gov These green protocols pave the way for more sustainable production of quinolinium salts, including this compound.

Chemical Transformations and Derivatization Strategies for this compound

The chemical reactivity of this compound is characteristic of N-alkylquinolinium salts. The positively charged pyridinium (B92312) ring activates the molecule for nucleophilic attack and facilitates a variety of chemical transformations. These reactions enable the derivatization of the quinolinium scaffold to produce a diverse range of compounds with applications in various fields of chemistry and materials science.

The reduction of quinolinium salts to their corresponding dihydroquinoline derivatives is a fundamental transformation. This process involves the addition of a hydride or other nucleophile to the quinolinium ring system, leading to the formation of 1,2-dihydroquinolines or 1,4-dihydroquinolines. A common method for this transformation is the use of metal hydrides. acs.org For instance, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the C2=N bond of the quinolinium cation to furnish the corresponding 1,2-dihydroquinoline.

The reaction of N-alkylquinolinium salts with organometallic reagents, such as Grignard reagents or organolithium compounds, also provides a route to substituted dihydroquinolines. nih.gov The addition of the organometallic nucleophile typically occurs at the 2- or 4-position of the quinoline ring. The specific isomer obtained can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions.

Furthermore, dihydroquinolinium salts can be prepared through cascade cyclization reactions of aryldiazonium salts with nitriles and alkenes. nih.govrsc.org These dihydroquinolinium intermediates can then be subsequently reduced to yield the corresponding tetrahydroquinolines. nih.gov

The iodide counter-ion in this compound can be replaced with other anions through anion exchange reactions. This is often desirable to modify the solubility, stability, or other physicochemical properties of the salt. The process typically involves dissolving the quinolinium iodide in a suitable solvent and adding a salt of the desired anion.

For instance, to replace the iodide with a tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anion, a salt such as silver tetrafluoroborate or potassium hexafluorophosphate can be used. The precipitation of the insoluble silver iodide or potassium iodide drives the reaction to completion, leaving the quinolinium salt with the new counter-ion in solution. The general principle of anion exchange is widely applied in the chemistry of ionic liquids and coordination complexes, where the nature of the counter-ion can significantly influence the properties of the cationic species. nih.govrsc.org

Quinolinium salts are crucial precursors in the synthesis of cyanine (B1664457) dyes, a class of organic dyes with applications as fluorescent probes and photosensitizers. nih.govresearchgate.net The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts, such as this compound, linked by a polymethine bridge. researchgate.net

The formation of monomethine cyanine dyes can be achieved by the condensation of two quinolinium salts in the presence of a base. nih.gov For the synthesis of asymmetrical cyanine dyes, a quinolinium salt can be reacted with a different heterocyclic precursor. nih.gov The length of the polymethine chain, which determines the absorption and emission properties of the dye, can be controlled by the choice of the linking reagent. For example, trimethine and pentamethine cyanine dyes can be synthesized by reacting the quinolinium salt with appropriate polymethine precursors. nih.gov Microwave-assisted organic synthesis has been shown to be an efficient method for the preparation of cyanine dyes, often leading to higher yields and shorter reaction times. nih.gov

The general approach for synthesizing asymmetrical pentamethine cyanine dyes involves the initial preparation of a hemicyanine intermediate, which then reacts with a quinolinium salt under basic conditions. nih.gov This modular approach allows for the synthesis of a wide variety of cyanine dyes with tailored properties. nih.gov

Iii. Advanced Spectroscopic and Crystallographic Characterization Methodologies for 7 Methoxy 1 Propylquinolin 1 Ium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and coupling of hydrogen atoms in a molecule. For 7-Methoxy-1-propylquinolin-1-ium iodide, the ¹H NMR spectrum provides definitive signals corresponding to the protons on the quinolinium core and the N-propyl and O-methyl substituents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The expected proton signals for the cationic portion of the molecule are systematically assigned based on their electronic environment and spin-spin coupling patterns.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N-CH₂ (Propyl)Triplet2H
N-CH₂-CH₂ (Propyl)Sextet2H
N-CH₂-CH₂-CH₃ (Propyl)Triplet3H
O-CH₃ (Methoxy)Singlet3H
Aromatic Protons (H2-H8)Various6H

Note: Specific chemical shift values and coupling constants require experimental data which is not publicly available.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of the non-equivalent carbons and information about their hybridization and chemical environment. The spectrum would confirm the presence of the carbons in the quinolinium ring system, as well as the propyl and methoxy (B1213986) groups.

Carbon AssignmentChemical Shift (δ, ppm)
N-CH₂ (Propyl)
N-CH₂-CH₂ (Propyl)
N-CH₂-CH₂-CH₃ (Propyl)
O-CH₃ (Methoxy)
Quaternary Carbons (Ring)
Tertiary Carbons (CH, Ring)

Note: Specific chemical shift values require experimental data which is not publicly available.

Mass Spectrometry (MS) for Precise Molecular Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS analysis would be performed on the cationic species, [C₁₃H₁₆NO]⁺. The experimentally measured mass is compared to the theoretically calculated mass, with a minimal mass error confirming the molecular formula.

Ion FormulaCalculated Mass (m/z)Measured Mass (m/z)
[C₁₃H₁₆NO]⁺202.1226

Note: The measured mass value is obtained from experimental analysis and is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the aromatic quinolinium system. The position of the maximum absorbance (λmax) provides information about the extent of conjugation and the electronic nature of the chromophore.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)

Note: Specific absorption maxima and molar absorptivity values are dependent on the solvent and require experimental data which is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands indicating the presence of C-H bonds (aliphatic and aromatic), C=C and C=N bonds of the aromatic system, and C-O bonds of the methoxy group.

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C/C=N Stretch1650-1450Strong
C-O Stretch (Aryl Ether)1275-1200Strong

Note: Specific wavenumber values require experimental data which is not publicly available.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a powerful analytical technique used to investigate the photophysical properties of molecules. This method involves exciting a sample with ultraviolet or visible light, causing specific molecules, known as fluorophores, to transition to a higher electronic state. Upon relaxation to the ground state, these molecules emit light at a longer wavelength, and this emitted light is measured. The resulting fluorescence spectrum provides valuable information about the molecule's electronic structure, molecular environment, and dynamic processes.

Key parameters obtained from fluorescence spectroscopy include the excitation and emission maxima, quantum yield, and fluorescence lifetime. These data are crucial for understanding a compound's potential applications in areas such as bio-imaging, sensing, and materials science. For quinolinium derivatives, fluorescence properties are often influenced by the nature and position of substituents on the quinoline (B57606) ring, the type of N-alkyl group, and the surrounding solvent environment. These factors can affect the energy levels of the electronic states and the efficiency of the fluorescence process.

X-ray Crystallography for Solid-State Structure Determination of Related Quinolinium Compounds

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous and highly accurate structural parameters, which are essential for understanding structure-function relationships. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined.

While the specific crystal structure for this compound is not detailed in the available search results, extensive crystallographic studies have been conducted on structurally related quinolinium compounds. These studies provide significant insight into the solid-state characteristics of this class of molecules, including molecular geometry, crystal packing, and intermolecular interactions.

For instance, the crystal structure of 1-ethylquinolinium (B15471982) iodide has been determined, revealing detailed information about its solid-state conformation. In another example, the crystal structure of 8-iodoquinolinium chloride dihydrate shows that the 8-iodoquinolinium ion is nearly planar. The analysis of such derivatives shows that the quinolinium ring system is generally planar, and the crystal packing is often influenced by π-π stacking interactions between the aromatic rings and hydrogen bonding or ion-dipole interactions involving the counter-ion and any solvent molecules present. Derivatives of quinolinium-iodide have been grown as single crystals and characterized by X-ray diffraction (XRD) to understand their properties.

The crystallographic data for related quinolinium salts, such as 1-ethylquinolinium iodide, provide a valuable reference for predicting the likely structural features of this compound.

Table 1: Crystallographic Data for 1-Ethylquinolinium Iodide
ParameterValue
Chemical FormulaC₁₁H₁₂IN
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)7.4785
b (Å)17.1724
c (Å)8.7420
α (°)90
β (°)97.940
γ (°)90
Z4

Iv. Mechanistic Insights and Structure Activity Relationship Sar Studies of 7 Methoxy 1 Propylquinolin 1 Ium Iodide

Elucidation of Molecular Mechanisms of Action in Biological Systems

The biological activity of 7-Methoxy-1-propylquinolin-1-ium iodide and related quinolinium compounds is underpinned by a variety of molecular mechanisms. Research into this class of molecules has revealed interactions with key cellular components and pathways, from enzyme systems and nucleic acids to cellular membranes and apoptotic machinery.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) have emerged as significant therapeutic targets, particularly in the context of neurodegenerative diseases. While their inhibitors are actively sought, studies on quinolinium salts themselves have provided critical insights into the structural requirements for kinase inhibition.

The interaction between small molecules and DNA is a cornerstone of many therapeutic strategies. The permanent positive charge of the quaternary nitrogen in the quinolinium scaffold makes it a candidate for electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov While direct studies on this compound are not prevalent, research on other complex quinolinium derivatives provides evidence for this mechanism.

For instance, novel nitrobenzazolo[3,2-a]quinolinium salts have been shown to interact with and cause fragmentation of DNA. nih.govscirp.org This interaction is a key part of their cytotoxic mechanism. The binding of molecules to DNA can occur through several modes, including intercalation between base pairs or binding within the minor or major grooves, often driven by a combination of electrostatic, hydrophobic, and van der Waals forces. nih.gov The planar nature of the quinolinium ring system could potentially facilitate intercalative binding, a common mechanism for aromatic cations. nih.gov

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can lead to diseases like cancer. Several quinolinium-based compounds have been identified as inducers of apoptosis. Studies on nitrobenzazolo[3,2-a]quinolinium salts demonstrated that these molecules can induce cell death in human epidermoid carcinoma cells by triggering an apoptotic pathway. nih.govscirp.orgscirp.org

The mechanism was shown to involve the intrinsic, or mitochondrial, pathway of apoptosis. nih.govscirp.org This pathway is characterized by mitochondrial permeabilization, a key event that was observed in cells treated with these quinolinium salts. nih.govscirp.org Following mitochondrial disruption, the activation of executioner caspases, specifically Caspase-3 and Caspase-7, is a hallmark of apoptosis. nih.govscirp.orgrsc.org In studies with nitrobenzazolo[3,2-a]quinolinium salts, a significant increase in the activity of these caspases was measured, confirming their role in the cell death process. nih.govscirp.orgscirp.org

CompoundTarget CellsCaspase 3/7 Activity (Average Standard Fluorescence Units ± SD)Reference
Negative ControlA431282.89 ± 153.5 scirp.org
NBQ 38A431579.52 ± 39 scirp.org
NBQ 95A431713.45 ± 41.87 scirp.org
Staurosporine (Positive Control)A431941.44 ± 69.17 scirp.org

The ability of cationic compounds to interact with and disrupt biological membranes is a known mechanism of cytotoxicity. For the quinolinium scaffold, the most clearly elucidated membrane interaction is with the mitochondrial membrane, as part of the apoptosis induction pathway. nih.govscirp.org The permeabilization of the mitochondrial membrane is a critical event that leads to the release of pro-apoptotic factors into the cytoplasm. nih.gov

While the interaction with mitochondrial membranes is established for some quinolinium derivatives, data on the direct permeabilization of the outer plasma membrane leading to events like protein leakage is less specific. However, it is a plausible mechanism for cationic molecules, which can interact with the negatively charged components of the cell surface and potentially disrupt membrane integrity. nih.govresearchgate.net Such interactions can increase the permeability of the membrane, a mechanism used by some antimicrobial agents to facilitate their entry into the cell or to cause leakage of essential cellular contents. nih.gov

The bacterial cell division protein FtsZ is an attractive target for the development of new antibiotics. nih.govnih.govmdpi.com FtsZ is a homolog of eukaryotic tubulin and polymerizes at the division site to form the Z-ring, which is essential for bacterial cytokinesis. nih.govmdpi.com Small molecules that inhibit FtsZ function can block cell division and lead to bacterial death. mdpi.comsemanticscholar.org A variety of chemical scaffolds, including benzamides and quinazolines, have been investigated as FtsZ inhibitors. nih.gov However, a review of the available scientific literature does not indicate that this compound or other related quinolinium compounds have been studied for their ability to interfere with the FtsZ protein or the bacterial cell division process.

Structure-Activity Relationship (SAR) Investigations of Quinolinium Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the quinolinium scaffold, SAR investigations have revealed that different substitutions on the core ring system can dramatically alter efficacy and mechanism of action.

A particularly clear SAR finding comes from the enzyme inhibition studies of DYRK1A/CLK1. Research on a series of 1,4-dihydroquinoline (B1252258) derivatives showed that while the reduced dihydroquinoline structure was a potent inhibitor, its corresponding oxidized quinolinium salt form was inactive. This demonstrates that for this specific target, the aromatic, cationic quinolinium system is detrimental to activity, and the specific geometry and electronic properties of the non-aromatic dihydroquinoline are essential for binding and inhibition.

Broader SAR studies on related quinoline (B57606) and quinolone structures highlight the importance of substituents at various positions:

Position 7: In many quinolone antibacterials, the nature of the substituent at the C-7 position is critical for potency and spectrum of activity. nih.gov The presence of a methoxy (B1213986) group, as in this compound, can influence properties such as lipophilicity and electronic distribution, which in turn affect membrane transport and target interaction. nih.gov

Other Ring Substitutions: Studies on quinolinequinones show that the position and type of substituent groups (e.g., ester groups) significantly impact antibacterial activity against various strains. mdpi.com For example, the presence of an ester group at the para position was found to improve antibacterial potency. mdpi.com This underscores the principle that modifications across the entire scaffold can fine-tune the biological profile of the compound.

Impact of N-Alkyl Chain Length and Methoxy Substitution on Biological Efficacy

The biological efficacy of N-alkylquinolinium salts is significantly governed by two key structural features: the length of the N-alkyl chain and the nature and position of substituents on the quinoline core.

N-Alkyl Chain Length: The length of the alkyl chain attached to the quinolinium nitrogen atom plays a critical role in the compound's amphiphilicity, which is crucial for its interaction with microbial cell membranes. Generally, increasing the alkyl chain length enhances lipophilicity, which facilitates the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. Studies on various quaternary ammonium (B1175870) salts (QAS), a class to which this compound belongs, have consistently shown that antimicrobial and cytotoxic activities increase with the elongation of the N-alkyl chain. researchgate.netelsevierpure.com

However, this effect is not linear and often exhibits a "cut-off" point. Beyond an optimal length (typically C12-C16), the activity may plateau or even decrease. researchgate.net This phenomenon is attributed to reduced solubility in the aqueous phase or excessive sequestration within the lipid bilayer, which hinders the molecule's ability to reach its intracellular target. For Gram-positive bacteria, the optimal activity is often seen with chain lengths of C12-C14, while for Gram-negative bacteria, slightly longer chains of C14-C16 may be more effective. researchgate.net The propyl (C3) chain in this compound suggests a moderate level of lipophilicity.

Interactive Table: Effect of N-Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Salts
N-Alkyl Chain LengthGeneral LipophilicityTypical Antimicrobial EfficacyComments
Short (C1-C4)LowLow to ModerateGood water solubility but limited membrane penetration.
Medium (C6-C10)ModerateIncreasingBalanced properties of solubility and membrane interaction.
Optimal (C12-C16)HighMaximumOptimal balance for disrupting microbial membranes. researchgate.net
Long (>C16)Very HighDecreasing (Cut-off effect)Reduced aqueous solubility can limit bioavailability.

Influence of Halogen Counterion on Compound Activity

The primary role of the counterion is to ensure charge neutrality. However, different counterions (e.g., iodide, bromide, chloride) can affect properties such as solubility, stability, and hygroscopicity. For instance, the choice of counterion can influence the salt's crystal lattice energy and its behavior in solution. While the interaction between the cation and counterion in solution is mainly electrostatic, strongly coordinating anions can have a more direct impact. bio-hpc.euresearchgate.net

Studies on ionic liquids and pyridinium (B92312) salts have shown that altering the counterion can lead to variations in biological efficacy, although the effect is generally less pronounced than modifications to the cation structure. mdpi.comnih.gov The iodide in the subject compound is a relatively large, soft anion. In some contexts, iodide-containing salts have shown slightly different activity profiles compared to their bromide or chloride counterparts, which may be attributed to subtle differences in their behavior at the cell membrane interface or their dissociation in biological media.

Configurational and Chiral Effects on Biological Activities

While this compound itself is an achiral molecule, the introduction of a chiral center into the quinolinium scaffold could have significant implications for its biological activity. Biological systems, such as enzyme active sites and receptors, are inherently chiral. Consequently, they often interact differently with the enantiomers (non-superimposable mirror images) of a chiral drug molecule.

A relevant case study involves mequitamium (B10783108) iodide, a chiral quaternary ammonium compound. Research has shown that its enantiomers exhibit markedly different biological potencies. The (+)-(S)-enantiomer was found to be 10-fold more potent as a histamine (B1213489) antagonist than the (-)-(R)-enantiomer, demonstrating stereospecificity in its interaction with the target receptor. nih.gov This difference in activity is attributed to the ability of only one enantiomer to adopt the specific three-dimensional conformation required for optimal binding to the chiral receptor site.

If a chiral center were introduced into the 7-Methoxy-1-propylquinolin-1-ium structure (for example, by modifying the N-propyl chain), it would be expected that the resulting enantiomers would display different levels of biological activity due to stereoselective interactions with their biological target.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound, predicting their interactions with biological targets, and guiding the design of new, more effective compounds.

Density Functional Theory (DFT) for Mechanistic Predictions and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its reactivity and stability.

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the quinolinium cation, the MEP would show a concentration of positive charge around the nitrogen atom and the aromatic system, indicating likely sites for interaction with negatively charged biological molecules like DNA or specific amino acid residues in proteins.

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the charge distribution and identifying polar bonds within the molecule.

These theoretical calculations help rationalize the observed reactivity and biological activity of the compound and predict how structural modifications might influence its electronic properties.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in modeling the interaction between this compound and a potential biological target.

The process involves placing the 3D structure of the quinolinium cation into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal:

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: The types of non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinolinium ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

Binding Energy: A calculated score that estimates the strength of the interaction, allowing for the comparison of different ligands.

Such simulations can generate hypotheses about the compound's mechanism of action and provide a rational basis for designing derivatives with improved binding affinity and specificity.

Interactive Table: Potential Interactions Modeled by Molecular Docking
Interaction TypeDescriptionPotential Residues Involved
Cation-πElectrostatic interaction between the positively charged quinolinium ring and the electron-rich face of an aromatic amino acid.Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe)
π-π StackingStacking of the aromatic quinoline ring with the aromatic rings of amino acids.Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His)
HydrophobicInteraction of the N-propyl chain with nonpolar amino acid residues in a hydrophobic pocket.Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala)
Hydrogen BondingPotential for the methoxy oxygen to act as a hydrogen bond acceptor.Serine (Ser), Threonine (Thr), Asparagine (Asn)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint (e.g., antimicrobial activity, cytotoxicity). walisongo.ac.idresearchgate.net

For a series of analogues of this compound, a QSAR study would involve:

Data Set Compilation: Synthesizing and testing a series of related compounds where systematic structural changes are made (e.g., varying the N-alkyl chain length, changing the position or type of substituent on the ring).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., molecular connectivity indices). walisongo.ac.idutm.my

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the most relevant descriptors to the observed biological activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. ijprajournal.com

A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of new, unsynthesized quinolinium derivatives, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.